molecular formula C21H20N4O3S B2590722 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)-5-(dimethylamino)oxazole-4-carbonitrile CAS No. 941003-52-7

2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)-5-(dimethylamino)oxazole-4-carbonitrile

Cat. No. B2590722
M. Wt: 408.48
InChI Key: GUIMRFCYKUUCBN-UHFFFAOYSA-N
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Description

2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)-5-(dimethylamino)oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C21H20N4O3S and its molecular weight is 408.48. The purity is usually 95%.
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Scientific Research Applications

Facile Synthesis and Derivative Studies

Research has focused on the synthesis of derivatives related to dihydroisoquinolin and their potential applications. For example, the facile synthesis of tetrahydropyrimidoquinoline derivatives through reactions involving cyclohexanone and benzylidenemalononitrile demonstrates the compound's versatility in creating new chemical entities with potential biological activities (Elkholy & Morsy, 2006).

Catalytic Applications and Chemical Reactions

Studies have also explored the catalytic capabilities and chemical reaction potentials of dihydroisoquinoline derivatives. The synthesis of highly functionalized bromo-dihydroisoquinolines, suggesting the role of these compounds in forming bromonium ylides, highlights their significance in synthetic chemistry and potential industrial applications (He et al., 2016).

Physiological Activity

Some research has indicated that derivatives of dihydroisoquinoline possess physiological activities, which could be leveraged in developing therapeutic agents. The investigation into the biological properties of benzyl-1,2-benzisothiazole compounds, which mimic the benzylisoquinoline structure, shows potential for spasmolytic activities, hinting at the therapeutic relevance of these derivatives (Vitali, Impicciatore, & Plazzi, 1982).

properties

IUPAC Name

2-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]-5-(dimethylamino)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3S/c1-24(2)21-19(13-22)23-20(28-21)16-7-9-18(10-8-16)29(26,27)25-12-11-15-5-3-4-6-17(15)14-25/h3-10H,11-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUIMRFCYKUUCBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(N=C(O1)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)-5-(dimethylamino)oxazole-4-carbonitrile

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